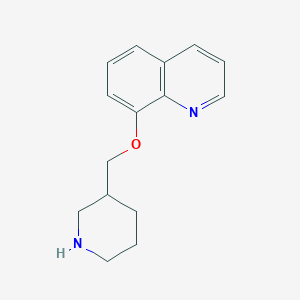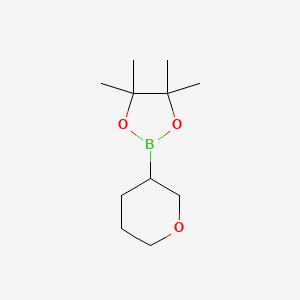
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane
説明
INTRODUCTION 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane, also known as THP-dioxaborolane, is a synthetic organic compound with a wide range of scientific applications. It is a relatively new compound, first synthesized in 2010, and is widely used in organic chemistry and biochemistry. THP-dioxaborolane has been found to be a useful reagent for a variety of chemical reactions, and it has been used as a catalyst in the synthesis of other compounds. Additionally, it has been studied for its potential use in drug delivery systems, as well as its potential applications in the field of medicine. In SYNTHESIS METHOD THP-dioxaborolane can be synthesized using a variety of methods. The most common method is the reaction of a boronic acid and a dioxaborolane, which yields the desired compound in high yields. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. Additionally, THP-dioxaborolane can be synthesized through the reaction of an alkene and a boronic acid, which yields the desired product in moderate yields. Finally, THP-dioxaborolane can also be synthesized through a palladium-catalyzed reaction of a boronic acid and a dioxaborolane. This method yields the desired product in high yields. SCIENTIFIC RESEARCH APPLICATIONS THP-dioxaborolane has been found to be a useful reagent for a variety of chemical reactions. It has been used as a catalyst in the synthesis of other compounds, such as cyclic ethers and cyclic ketones. Additionally, THP-dioxaborolane has been used as a catalyst in the synthesis of a variety of other organic compounds, such as esters, amides, and amines. Furthermore, THP-dioxaborolane has also been studied for its potential use in drug delivery systems, as well as its potential applications in the field of medicine. MECHANISM OF ACTION The mechanism of action of THP-dioxaborolane is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which helps to facilitate the formation of covalent bonds between two molecules. Additionally, it is believed that the compound can act as a catalyst in the formation of other molecules, such as cyclic ethers and cyclic ketones. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS The biochemical and physiological effects of THP-dioxaborolane have not yet been fully studied. However, it is believed that the compound can act as a catalyst in the formation of other molecules, such as cyclic ethers and cyclic ketones, which may have a variety of biochemical and physiological effects. Additionally, THP-dioxaborolane may also have potential applications in the field of medicine, as it has been studied for its potential use in drug delivery systems. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS THP-dioxaborolane has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it can be used in a variety of reactions. Additionally, the compound is relatively stable, and it can be stored for extended periods of time without degrading. Furthermore, the compound is non-toxic, and it has a low potential for environmental contamination. However, there are also some limitations to the use of THP-dioxaborolane in laboratory experiments. The compound is relatively expensive to synthesize, and it is not as widely available as some other compounds. Additionally, the compound is not as reactive as some other compounds, which can limit its usefulness in certain reactions. FUTURE DIRECTIONS There are several potential future directions for the use of THP-dioxaborolane. The compound could be further studied for its potential use in drug delivery systems, as well as its potential applications in the field of medicine. Additionally, the compound could be studied for its potential use in the synthesis of other organic compounds, such as esters, amides, and amines. Finally, the compound could be studied for its potential use as a catalyst in the formation of other molecules, such as cyclic ethers and cyclic ketones.
科学的研究の応用
H2O2 Detection in Living Cells
A study by Nie et al. (2020) highlights the synthesis of a pyrene derivative incorporating 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, which exhibits sensitivity and selectivity for hydrogen peroxide (H2O2). This compound is applied for H2O2 detection in living cells, showcasing its potential in biomedical research and diagnostic applications (Nie, Sun, Zhao, Miao, & Ni, 2020).
Structural and Spectroscopic Analysis
Liao et al. (2022) discuss the synthesis, characterization, and crystal structure of a 4-substituted pyrazole derivative, including DFT (Density Functional Theory) studies. This work underlines the compound's utility in understanding molecular structure through advanced spectroscopic techniques (Liao, Liu, Wang, & Zhou, 2022).
Nanoparticle Fluorescence Emission
Fischer, Baier, and Mecking (2013) demonstrate the use of this compound in producing nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have applications in bioimaging and as fluorescent markers due to their bright and enduring fluorescence brightness (Fischer, Baier, & Mecking, 2013).
Organic Light-Emitting Diodes (OLEDs)
Hu, Hiyoshi, Do, and Yamato (2010) describe the synthesis of a blue fluorescent molecule using 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane for potential application in OLEDs. This molecule's photoproperties indicate its viability as a material for blue-emitting components in display technologies (Hu, Hiyoshi, Do, & Yamato, 2010).
Crystallographic Insights
Batsanov et al. (2012) study the structural versatility of pyrene derivatives including 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. Their work reveals insights into the crystal structures and polymorphism of these compounds, contributing to our understanding of molecular design and material properties (Batsanov, Howard, Albesa-Jové, Collings, Liu, Mkhalid, Thibault, & Marder, 2012).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXAADPZJBSVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



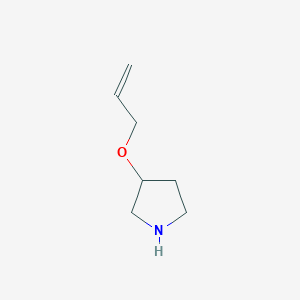
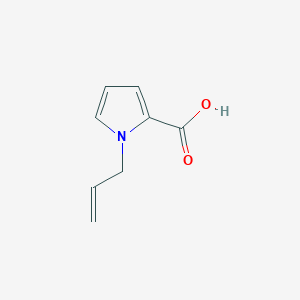
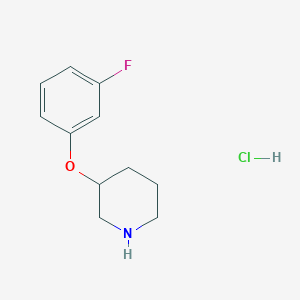
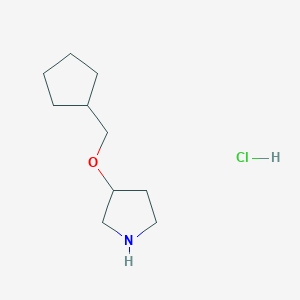
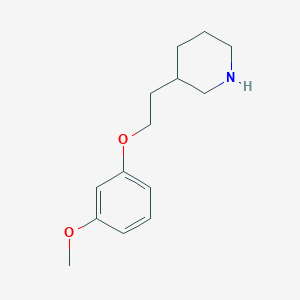
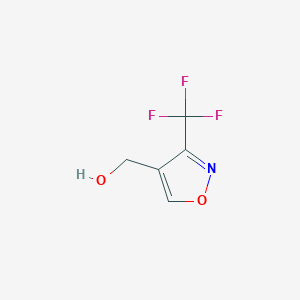
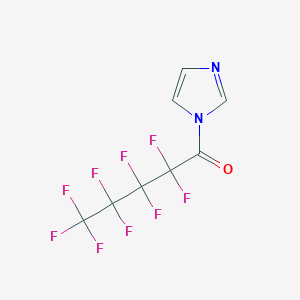
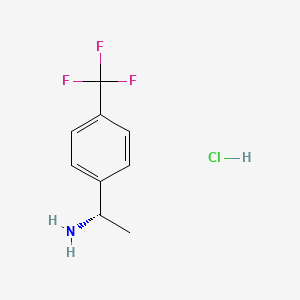
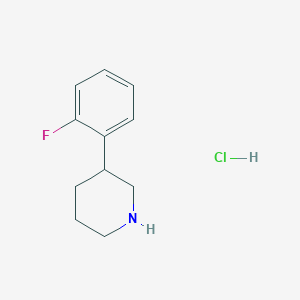
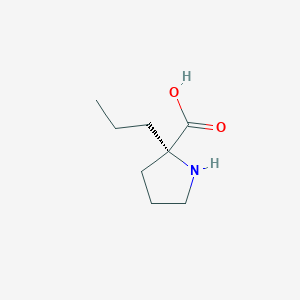
![Ethyl 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1451481.png)
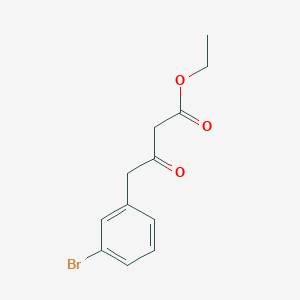
![({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride](/img/structure/B1451486.png)
